molecular formula C11H9NO2 B8467192 7,8-Dihydrocyclopenta[g]indole-2,3(1H,6H)-dione

7,8-Dihydrocyclopenta[g]indole-2,3(1H,6H)-dione

Cat. No.: B8467192
M. Wt: 187.19 g/mol
InChI Key: DVDUSHAWANOQBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,8-Dihydrocyclopenta[g]indole-2,3(1H,6H)-dione is a complex organic compound with the molecular formula C11H9NO2. This compound features a unique structure that includes multiple aromatic and non-aromatic rings, as well as functional groups such as secondary amides and ketones . Its intricate structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dihydrocyclopenta[g]indole-2,3(1H,6H)-dione involves multiple steps, typically starting with simpler organic molecules. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Specific details about the reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and high-quality output.

Chemical Reactions Analysis

Types of Reactions

7,8-Dihydrocyclopenta[g]indole-2,3(1H,6H)-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to optimize each specific reaction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional ketone or carboxyl groups, while reduction could produce more saturated derivatives .

Scientific Research Applications

7,8-Dihydrocyclopenta[g]indole-2,3(1H,6H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 7,8-Dihydrocyclopenta[g]indole-2,3(1H,6H)-dione exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into specific binding sites, altering the activity of these targets and influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of aromatic and non-aromatic rings, as well as its specific functional groups.

Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

1,6,7,8-tetrahydrocyclopenta[g]indole-2,3-dione

InChI

InChI=1S/C11H9NO2/c13-10-8-5-4-6-2-1-3-7(6)9(8)12-11(10)14/h4-5H,1-3H2,(H,12,13,14)

InChI Key

DVDUSHAWANOQBB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C3=C(C=C2)C(=O)C(=O)N3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Add 2-Hydroxyimino-N-indan-4-yl-acetamide (5.54 g, 27.1 mmol) in small portions at 80° C. to methanesulfonic acid (21 mL). Stir the mixture at this temperature for 25 min. Cool to room temperature, pour into ice water and filter the precipitate. Dissolve the solid in warmed 1N NaOH, and neutralize with acetic acid. Filter the resulting solid and acidify the filtrate with concentrated HCl. Filter the precipitate and wash with water. Dry the solid to yield the title compound (3.80 g, 72%). MS (ES−): 186 (M−H).
Name
2-Hydroxyimino-N-indan-4-yl-acetamide
Quantity
5.54 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
72%

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